Cas no 1415096-07-9 (1-Bromo-2-cyclopropyl-3-fluorobenzene)
1-Bromo-2-cyclopropyl-3-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-2-cyclopropyl-3-fluorobenzene
- 2-Bromo-6-fluoro-1-cyclopropylbenzene
- 1-Bromo-2-cyclopropyl-3-fluorobenzene
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- MDL: MFCD24449783
- Inchi: 1S/C9H8BrF/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2
- InChI Key: SYCSLHKPDSGTAQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1C1CC1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 145
- Topological Polar Surface Area: 0
1-Bromo-2-cyclopropyl-3-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC32946-250mg |
2-Bromo-6-fluoro-1-cyclopropylbenzene |
1415096-07-9 | 250mg |
£24.00 | 2025-02-21 | ||
| Apollo Scientific | PC32946-1g |
2-Bromo-6-fluoro-1-cyclopropylbenzene |
1415096-07-9 | 1g |
£72.00 | 2025-02-21 | ||
| Enamine | EN300-339459-0.05g |
1-bromo-2-cyclopropyl-3-fluorobenzene |
1415096-07-9 | 95% | 0.05g |
$19.0 | 2023-09-03 | |
| Enamine | EN300-339459-0.1g |
1-bromo-2-cyclopropyl-3-fluorobenzene |
1415096-07-9 | 95% | 0.1g |
$22.0 | 2023-09-03 | |
| Enamine | EN300-339459-0.25g |
1-bromo-2-cyclopropyl-3-fluorobenzene |
1415096-07-9 | 95% | 0.25g |
$32.0 | 2023-09-03 | |
| Enamine | EN300-339459-0.5g |
1-bromo-2-cyclopropyl-3-fluorobenzene |
1415096-07-9 | 95% | 0.5g |
$50.0 | 2023-09-03 | |
| Enamine | EN300-339459-1.0g |
1-bromo-2-cyclopropyl-3-fluorobenzene |
1415096-07-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-339459-2.5g |
1-bromo-2-cyclopropyl-3-fluorobenzene |
1415096-07-9 | 95% | 2.5g |
$129.0 | 2023-09-03 | |
| Enamine | EN300-339459-5.0g |
1-bromo-2-cyclopropyl-3-fluorobenzene |
1415096-07-9 | 95% | 5.0g |
$2275.0 | 2023-02-23 | |
| Enamine | EN300-339459-10.0g |
1-bromo-2-cyclopropyl-3-fluorobenzene |
1415096-07-9 | 95% | 10.0g |
$4440.0 | 2023-02-23 |
1-Bromo-2-cyclopropyl-3-fluorobenzene Suppliers
1-Bromo-2-cyclopropyl-3-fluorobenzene Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-Bromo-2-cyclopropyl-3-fluorobenzene
Comprehensive Overview of 1-Bromo-2-cyclopropyl-3-fluorobenzene (CAS No. 1415096-07-9): Properties, Applications, and Industry Insights
1-Bromo-2-cyclopropyl-3-fluorobenzene (CAS No. 1415096-07-9) is a halogenated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a bromine substituent, a cyclopropyl group, and a fluorine atom on a benzene ring, making it a versatile intermediate for synthetic chemistry. Researchers and manufacturers increasingly seek this compound for its potential in designing novel bioactive molecules, aligning with trends in drug discovery and precision agriculture.
The growing demand for fluorinated compounds in medicinal chemistry has propelled interest in 1-Bromo-2-cyclopropyl-3-fluorobenzene. Fluorination is a key strategy to enhance metabolic stability and bioavailability, as seen in blockbuster drugs like fluoxetine and ciprofloxacin. This compound’s cyclopropyl moiety further adds steric constraints, which can improve target selectivity—a hot topic in AI-driven drug design and fragment-based screening. Its CAS No. 1415096-07-9 is frequently queried in chemical databases, reflecting its relevance in high-throughput synthesis workflows.
From a synthetic perspective, 1-Bromo-2-cyclopropyl-3-fluorobenzene serves as a pivotal building block for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These methods are central to modern green chemistry initiatives, which prioritize atom economy and reduced waste. Industry professionals often search for "halogenated benzene derivatives in catalysis" or "cyclopropyl-fluorobenzene applications," underscoring the compound’s role in sustainable methodologies. Its bromine atom also facilitates further functionalization, enabling diverse structure-activity relationship (SAR) studies.
In agrochemical applications, 1-Bromo-2-cyclopropyl-3-fluorobenzene contributes to the development of next-generation crop protection agents. The fluorine atom’s electronegativity can enhance interactions with biological targets, while the cyclopropyl group may reduce environmental persistence—a critical factor given rising regulatory scrutiny. Searches for "fluorobenzene derivatives in agriculture" or "eco-friendly halogenated intermediates" highlight these applications, linking the compound to broader discussions on sustainable farming.
Analytical characterization of CAS No. 1415096-07-9 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These techniques ensure compliance with stringent quality standards demanded by contract research organizations (CROs) and API manufacturers. The compound’s stability under various storage conditions is another frequently searched topic, particularly for logistics planning in global supply chains.
Emerging trends in machine learning for chemical synthesis have further spotlighted 1-Bromo-2-cyclopropyl-3-fluorobenzene. Predictive algorithms increasingly rely on halogen- and fluorine-containing templates to propose novel reaction pathways. This synergy between experimental and computational chemistry positions the compound as a valuable asset in digital transformation initiatives across R&D sectors.
In summary, 1-Bromo-2-cyclopropyl-3-fluorobenzene (CAS No. 1415096-07-9) exemplifies the intersection of innovation and practicality in specialty chemicals. Its multifaceted applications—from pharmaceutical intermediates to agrochemical precursors—reflect evolving industry priorities, while its structural complexity continues to inspire advancements in synthetic methodology and materials science.
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